2-Methyl-3-(2-amino-ethoxy)pyrazine
Description
Significance of Pyrazine (B50134) and its Derivatives in Contemporary Chemical Sciences
Pyrazine, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, and its derivatives are of significant interest in modern chemical sciences. thegoodscentscompany.com These compounds are integral to medicinal chemistry, materials science, and the flavor and fragrance industry. nih.govchemicalbook.com In medicine, the pyrazine ring is a key structural component in numerous pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. thegoodscentscompany.comnih.govsigmaaldrich.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which facilitates strong binding to biological targets. thegoodscentscompany.com In materials science, pyrazine derivatives are explored for their applications in organic electronics and as ligands in coordination chemistry. nih.gov Their prevalence in nature, contributing to the aroma of many foods, also drives research in food chemistry. chemicalbook.com
Structural Framework of 2-Methyl-3-(2-amino-ethoxy)pyrazine: A Fundamental Overview
The specified compound, this compound, possesses a distinct molecular architecture. It is characterized by a central pyrazine ring, which provides the core heterocyclic structure. This ring is substituted with two key functional groups: a methyl group at the second position and a (2-amino-ethoxy) group at the third position. The methyl group is a simple alkyl substituent, while the (2-amino-ethoxy) side chain consists of an ethoxy linker attached to a terminal primary amine group. This combination of an aromatic, electron-deficient pyrazine core with an electron-donating, flexible, and reactive aminoalkoxy side chain suggests a molecule with unique electronic and conformational properties that would be of interest in various research domains.
Rationale for In-depth Academic Inquiry into Aminoalkoxypyrazine Scaffolds
The academic interest in aminoalkoxypyrazine scaffolds stems from their potential as versatile building blocks in drug discovery and materials science. The pyrazine core itself is a well-established pharmacophore. The addition of an aminoalkoxy side chain introduces several important features:
Increased Polarity and Solubility: The ether and amine functionalities can enhance aqueous solubility, a crucial property for drug candidates.
Hydrogen Bonding Capabilities: The primary amine and the ether oxygen provide additional sites for hydrogen bonding, potentially improving binding affinity and selectivity to biological targets.
Reactive Handle for Further Functionalization: The terminal primary amine serves as a nucleophilic site, allowing for the straightforward synthesis of more complex derivatives and bioconjugates. google.comechemi.com
Modulation of Physicochemical Properties: The length and nature of the alkoxy chain can be varied to fine-tune properties such as lipophilicity and molecular flexibility.
These features make aminoalkoxypyrazine scaffolds attractive targets for the development of novel therapeutic agents, particularly in areas like oncology and infectious diseases, where pyrazine derivatives have already shown promise. sigmaaldrich.comnist.gov
Scope and Objectives of the Research Outline: A Focus on Synthesis, Characterization, and Advanced Applications
The intended scope of this article was to provide a detailed account of this compound, focusing on three key areas:
Synthesis: To detail the chemical reactions and methodologies used to construct the molecule. A plausible, though unconfirmed, synthetic route could involve the nucleophilic substitution of a leaving group (such as a halogen) at the 3-position of a 2-methylpyrazine (B48319) precursor with 2-aminoethanol.
Characterization: To present and interpret analytical data that confirms the structure and purity of the compound. This would typically include techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Advanced Applications: To explore the potential uses of the compound in areas such as medicinal chemistry (e.g., as an enzyme inhibitor or a receptor ligand) or materials science (e.g., as a building block for functional polymers or metal-organic frameworks).
Unfortunately, the absence of specific peer-reviewed articles, patents, or entries in chemical supplier catalogs for "this compound" prevents a factual discussion on these points. While information exists for structurally related compounds such as 2-Ethoxy-3-methylpyrazine wu-tong.com and 2-amino-3-(methylamino)pyrazine (B1284460) chemicalbook.com, this information cannot be extrapolated to the target compound without experimental verification.
Compound and Data Tables
Due to the lack of specific data for this compound, the following tables are based on closely related, but distinct, compounds for illustrative purposes.
Table 1: Physicochemical Properties of Related Pyrazine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Ethoxy-3-methylpyrazine | C₇H₁₀N₂O | 138.17 | 32737-14-7 nih.govsigmaaldrich.com |
| 2-Methoxy-3-methylpyrazine | C₆H₈N₂O | 124.14 | 2847-30-5 |
| 2-Amino-3-(methylamino)pyrazine | C₅H₈N₄ | 124.14 | 84996-40-7 chemicalbook.com |
| 2-Methyl-3-(methylthio)pyrazine | C₆H₈N₂S | 140.21 | 2882-21-5 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(3-methylpyrazin-2-yl)oxyethanamine |
InChI |
InChI=1S/C7H11N3O/c1-6-7(11-5-2-8)10-4-3-9-6/h3-4H,2,5,8H2,1H3 |
InChI Key |
NKDFARJXOCAEDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1OCCN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Methyl 3 2 Amino Ethoxy Pyrazine
Strategies for the De Novo Construction of the Pyrazine (B50134) Core
The formation of the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of heterocyclic chemistry. researchgate.net These methods provide the foundational scaffolds upon which further functionalization can occur.
Condensation Reactions and Cyclization Approaches in Pyrazine Ring Formation
The classical and most prevalent methods for assembling the pyrazine ring involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.netresearchgate.net This approach is versatile, with the symmetry of the starting materials often dictating the efficiency of the reaction. researchgate.net A common industrial method, for instance, involves the condensation of ethylenediamine (B42938) with vicinal diols like propylene (B89431) glycol, utilizing heterogeneous catalysts. nih.gov
Another significant strategy is the self-condensation of two molecules of an α-aminocarbonyl compound to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.netnih.gov Mild oxidizing agents such as copper(II) oxide or manganese oxide are typically employed for this aromatization step. researchgate.net
A notable and historically important method is the Jones synthesis for 2-hydroxypyrazines, first reported in 1949. beilstein-journals.orgnih.gov This reaction involves the base-promoted double condensation between a 1,2-dicarbonyl compound and an α-aminoamide, typically at low temperatures. beilstein-journals.orgnih.gov Despite potential challenges with regioselectivity when using unsymmetrical α-ketoaldehydes, it remains a vital and direct route to 2-hydroxypyrazines, which are key intermediates for further substitution. beilstein-journals.orgnih.gov
| Pyrazine Synthesis Method | Reactants | Key Features | Reference(s) |
| Diamine/Dicarbonyl Condensation | 1,2-Diamine (e.g., ethylenediamine) + 1,2-Dicarbonyl compound | Classical and widely used method. | researchgate.netresearchgate.net |
| α-Aminocarbonyl Self-Condensation | Two equivalents of an α-aminocarbonyl compound | Forms a dihydropyrazine intermediate requiring subsequent oxidation. | researchgate.netnih.gov |
| Jones Synthesis | 1,2-Dicarbonyl compound + α-Aminoamide | Base-promoted reaction providing direct access to 2-hydroxypyrazines. | beilstein-journals.orgnih.gov |
| Dehydrogenative Coupling | Two equivalents of a 2-amino alcohol | Catalyzed by metal complexes (e.g., Manganese-pincer), forms symmetrical 2,5-disubstituted pyrazines. | nih.gov |
Biosynthetic Pathways and Metabolic Origins of Pyrazine Derivatives
In nature, pyrazines are significant contributors to the flavor and aroma of many raw and processed foods and also function as signaling molecules. researchgate.netnih.gov Their formation often occurs through non-enzymatic browning (Maillard reactions) during the thermal processing of food, though the precise mechanisms are still under investigation. nih.gov
Microbial biosynthesis represents an important alternative to chemical synthesis. nih.gov Strains of bacteria, particularly Bacillus subtilis isolated from fermented foods like natto, are capable of producing a variety of alkylpyrazines. nih.govresearchgate.net These biological systems utilize common metabolic precursors. For example, the biosynthesis of 2,5-dimethylpyrazine (B89654) uses L-threonine as a precursor, while acetoin (B143602) is a precursor for 2,3,5,6-tetramethylpyrazine. nih.gov More complex pyrazines also have defined biosynthetic origins; for instance, the amino acid L-serine has been identified as the direct precursor for the construction of the pyrazine ring in 3-isobutyl-2-methoxypyrazine, the characteristic aroma compound in bell peppers. researchgate.net These biosynthetic routes are of great interest as they operate under mild conditions and are considered environmentally benign. nih.gov
Targeted Synthesis of 2-Methyl-3-(2-amino-ethoxy)pyrazine
The synthesis of a specifically substituted pyrazine such as this compound requires a targeted approach that controls the placement of functional groups on the heterocyclic core. This is typically achieved by modifying a pre-formed pyrazine ring.
Functionalization of Pyrazine Rings via Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a powerful strategy for the late-stage functionalization of heteroaromatic rings like pyrazine. nih.gov The electron-deficient nature of the pyrazine ring facilitates attack by nucleophiles, particularly at positions activated by electron-withdrawing groups or after N-oxidation. nih.govacs.org
A common approach involves the substitution of a halogen atom on the pyrazine ring. For example, the synthesis of 2-amino-3-(methylamino)pyrazine (B1284460) can be achieved by reacting 2-amino-3-bromopyrazine (B41547) with methylamine (B109427) under microwave irradiation, demonstrating a direct nucleophilic substitution on a halogenated pyrazine. chemicalbook.com A more modern and versatile method involves the C–H fluorination of the heterocycle, followed by nucleophilic substitution of the resulting fluoride. This tandem sequence allows for the introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles under mild conditions. nih.gov This strategy is particularly advantageous as it avoids the often harsh conditions required to synthesize chloro- or bromo-pyrazines. nih.gov
Regioselective Introduction of the Methyl and Aminoethoxy Moieties
Achieving the specific 2,3-substitution pattern of the target molecule requires careful regiocontrol. A plausible synthetic pathway would involve the initial synthesis of a pyrazine ring with one of the desired substituents or a precursor functional group already in place, followed by the introduction of the second group.
A logical precursor for the target compound is 2-hydroxy-3-methylpyrazine (B25083). This intermediate could potentially be synthesized via a regioselective Jones condensation. beilstein-journals.org The hydroxyl group then serves as a handle for introducing the aminoethoxy side chain.
The crucial ethoxy linkage in the target molecule can be formed via etherification of a hydroxypyrazine intermediate. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic and effective method for this transformation.
In a proposed synthesis for this compound, the hydroxyl group of 2-hydroxy-3-methylpyrazine would first be deprotonated with a suitable base to form the corresponding pyrazinolate anion. This nucleophile would then react with a protected form of 2-aminoethyl halide, such as N-Boc-2-bromoethylamine. The use of a protecting group on the amine is essential to prevent it from competing as a nucleophile. The final step would involve the removal of the protecting group (e.g., acid-catalyzed removal of the Boc group) to yield the desired this compound. This multi-step process highlights the integration of classic and modern synthetic techniques to achieve a complex, specifically substituted heterocyclic target.
Amination Reactions for the Terminal Amino Group
The introduction of a terminal amino group, such as the one present in the aminoethoxy side chain of this compound, is a critical step in the synthesis of many biologically active compounds. One common strategy involves the use of a protected amine equivalent that is later deprotected to reveal the primary amine.
For instance, in the synthesis of related pyrazine structures, amination has been achieved through the reaction of a precursor with an amine source. A documented example is the synthesis of N-Methylpyrazine-2,3-diamine, where 2-amino-3-bromopyrazine was reacted with an aqueous solution of methanamine under microwave irradiation in the presence of a copper sulfate (B86663) catalyst. chemicalbook.com This reaction, conducted at 120°C for 3 hours, resulted in an 80% yield of the aminated product. chemicalbook.com
Reductive amination is another powerful technique. This method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For example, the synthesis of (2S)-2-(Ethoxycarbonylmethylamino)-3-phenyl-1-[bis(phenylmethyl)amino]propane was accomplished by reacting the corresponding primary amine with a carbonyl compound in the presence of sodium borohydride (B1222165) and acetic acid, yielding the desired secondary amine in 95% yield. clockss.org These examples, while not directly describing the synthesis of this compound, illustrate general and effective methods for introducing terminal amino groups.
Fragment Coupling Methodologies in the Synthesis of Complex Pyrazine Architectures
The construction of complex molecules containing a pyrazine core often relies on fragment coupling strategies. These methods involve the joining of pre-functionalized molecular fragments, allowing for a convergent and efficient synthesis.
A notable example is the synthesis of botryllazine A, which utilized a Grignard addition to a dialdehyde (B1249045) intermediate. nih.gov This key step highlights the power of carbon-carbon bond formation in elaborating the pyrazine scaffold. nih.gov Another powerful tool in the synthesis of substituted pyrazines is the use of cross-coupling reactions. For instance, a nickel-catalyzed Kumada–Corriu cross-coupling was effectively used to synthesize a trisubstituted pyrazine in 90% yield by reacting a chloropyrazine derivative with a Grignard reagent. nih.gov
These fragment coupling methodologies provide a versatile platform for accessing a wide array of complex pyrazine-containing molecules.
Optimization of Reaction Conditions and Yields
The efficiency of a synthetic route is critically dependent on the optimization of reaction conditions to maximize product yield. This process often involves a systematic investigation of various parameters, including catalysts, solvents, temperature, and reaction time.
In the synthesis of pyrazines via an oxidative-coupling reaction, the choice of oxidant and solvent was found to be crucial. researchgate.net The reaction between acetophenone (B1666503) and ethylene (B1197577) diamine showed no product formation in the absence of a catalyst or oxidant. researchgate.net While air as an oxidant provided a low yield of 22%, the use of a specific catalyst, [Cu2(BDC)2(BPY)], significantly improved the outcome. researchgate.net Furthermore, employing DMF as a solvent led to an increased yield. researchgate.net Interestingly, varying the amount of catalyst from 10mg to 40mg did not have a significant impact on the reaction yield. researchgate.net
Modern approaches to reaction optimization are increasingly leveraging computational tools. Bayesian optimization, for example, has demonstrated exceptional performance in identifying optimal reaction conditions. nih.gov This iterative algorithm can efficiently explore a vast parameter space to pinpoint conditions that lead to the highest product yields, often outperforming human chemists in this task. nih.govnih.gov For instance, in the synthesis of N-methyl pyrazole (B372694) isomers, Utopia Point Bayesian Optimization (UPBO) successfully identified conditions to achieve high selectivity (>90:10) for both N1 and N2 isomers. nih.gov
Derivatization and Chemical Modifications of this compound
The pyrazine scaffold and its substituents offer multiple sites for chemical modification, allowing for the generation of diverse analogs with potentially new properties.
Reactions Involving the Aminoethoxy Side Chain
The terminal amino group of the aminoethoxy side chain is a key handle for derivatization. Standard reactions for primary amines can be employed to introduce a variety of functional groups. These include acylation to form amides, alkylation to form secondary or tertiary amines, and reaction with isothiocyanates to yield thiosemicarbazides. researchgate.net
For example, the reaction of 3-amino-pyrazine-2-carbohydrazide with various electrophiles such as isothiocyanates, aromatic aldehydes, and ketones has been shown to produce a range of derivatives including thiosemicarbazides, 1,3,4-thiadiazoles, and 1,2,4-triazoles. researchgate.net These transformations highlight the synthetic utility of the amino group in generating structural diversity.
Transformations of the Pyrazine Nucleus
The pyrazine ring itself is amenable to various chemical transformations, enabling the introduction of different substituents onto the heterocyclic core. imist.ma
A range of chemical modifications, including nitration, acetylation, esterification, bromination, and amidation, have been successfully applied to pyrazine-based starting materials. imist.ma For instance, the synthesis of favipiravir, an antiviral agent, involved a multi-step sequence starting from 2-aminopyrazine (B29847) that included regioselective chlorination and bromination of the pyrazine ring. nih.gov Furthermore, a Sandmeyer diazotization/chlorination sequence was employed to install a chlorine atom, demonstrating the feasibility of manipulating substituents on the pyrazine nucleus. nih.gov
Another important reaction is the nucleophilic substitution of halogenated pyrazines. The chlorine atom in 2-chloropyrazine (B57796) derivatives can be displaced by various nucleophiles, facilitating the introduction of a wide range of functional groups. nih.gov
Stereoselective and Enantioselective Synthesis Approaches for Chiral Analogs
The synthesis of chiral molecules, where only one of a pair of enantiomers is produced, is a significant challenge in organic chemistry. ethz.ch Stereoselective synthesis aims to control the spatial arrangement of atoms, leading to the desired stereoisomer. youtube.com
Several strategies can be employed to achieve stereoselectivity. One approach is the use of a chiral auxiliary, an enantiopure group that is temporarily attached to the substrate to direct the formation of a new stereocenter. ethz.ch This auxiliary is later removed. Another powerful method is enantioselective catalysis, where a chiral catalyst is used in substoichiometric amounts to favor the formation of one enantiomer over the other. ethz.ch
In the context of synthesizing chiral amino compounds, the Pudovik reaction, which involves the addition of phosphites to imines, can be rendered stereoselective. nih.gov This can be achieved by using a chiral imine, a chiral phosphite (B83602), or a chiral catalyst. nih.gov For example, the addition of diethyl phosphite to an imine derived from a chiral amine has been shown to produce α-aminophosphonates with good diastereoselectivity. nih.gov Similarly, the stereoselective synthesis of chiral thiol-containing 1,2-aminoalcohols has been achieved with high enantio- and diastereoselectivity through the reductive coupling of N-sulfinylimines with aldehydes. elsevierpure.com
These methodologies provide a framework for the synthesis of chiral analogs of this compound, which could be valuable for exploring its structure-activity relationships in various applications.
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Methyl 3 2 Amino Ethoxy Pyrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2-Methyl-3-(2-amino-ethoxy)pyrazine. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved.
Based on these comparisons, the expected ¹H NMR and ¹³C NMR chemical shifts for this compound can be predicted and would be confirmed by experimental data.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazine-H | 7.8 - 8.2 | 140 - 150 |
| Pyrazine-CH₃ | ~2.5 | ~20 |
| O-CH₂ | ~4.3 | ~65 |
| N-CH₂ | ~3.1 | ~42 |
| NH₂ | ~1.5 - 2.5 (broad) | - |
| Pyrazine-C (substituted) | - | 155 - 165 |
This table presents predicted data and requires experimental verification.
To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, advanced 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the protons on the ethoxy chain (-O-CH₂-CH₂-NH₂), confirming their adjacent relationship. It would also help to distinguish between the two non-equivalent protons on the pyrazine (B50134) ring by observing their coupling to each other. youtube.comsdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the methyl group would show a correlation to the methyl carbon signal. walisongo.ac.id
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. youtube.comsdsu.edu This technique is particularly powerful for establishing the connection between the pyrazine core and the amino-ethoxy side chain. For instance, an HMBC spectrum would display a correlation between the protons of the O-CH₂ group and the pyrazine carbon atom to which the ethoxy group is attached. It would also show correlations between the methyl protons and the adjacent pyrazine carbons. walisongo.ac.id
A study on a related compound, methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, demonstrated the power of COSY, HSQC, and HMBC in achieving a full and unambiguous assignment of its ¹H and ¹³C NMR spectra. st-andrews.ac.uk
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, provides valuable information about the electronic environment of the nitrogen atoms in the pyrazine ring and the amino group. The chemical shifts of the pyrazine nitrogens are sensitive to substitution patterns and electronic effects. researchgate.net For the parent pyrazine molecule, hyperpolarized ¹⁵N NMR signals have been observed, demonstrating the feasibility of acquiring ¹⁵N NMR data for this class of compounds. acs.org The ¹⁵N chemical shifts can help to differentiate between the two nitrogen atoms in the pyrazine ring of this compound, as one is adjacent to the methyl group and the other to the amino-ethoxy group. Furthermore, the chemical shift of the amino nitrogen can provide insights into its hybridization and potential involvement in hydrogen bonding. Studies on other nitrogen-containing heterocyclic compounds have shown that ¹⁵N NMR is a powerful tool for structural elucidation and for studying tautomerism and protonation sites. nih.govcaltech.edu
Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pathway Determination
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to elucidate its fragmentation pattern upon ionization. This information is crucial for confirming the elemental composition and for gaining structural insights.
The molecular weight of this compound (C₇H₁₁N₃O) is 169.19 g/mol . An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 169. The fragmentation pattern would likely involve characteristic cleavages of the ether linkage and the amino group. Common fragmentation pathways for ethers include α-cleavage and cleavage of the C-O bond. miamioh.edu For the amino-ethoxy side chain, fragmentation could lead to the formation of ions corresponding to the loss of the amino group or cleavage of the ethoxy chain. For a similar compound, 2-(2-amino-ethoxy)ethanol (AEE), a characteristic ion at m/z 73 was observed in its mass spectrum. researchgate.net Analysis of related methoxypyrazines, such as 2-methoxy-3-isobutylpyrazine, also provides insights into the expected fragmentation of the pyrazine ring system. nist.gov
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure |
| 169 | [M]⁺ (Molecular Ion) |
| 154 | [M - NH]⁺ |
| 125 | [M - C₂H₄N]⁺ |
| 110 | [M - C₂H₅NO]⁺ |
| 95 | [Pyrazine-CH₃-O]⁺ |
| 44 | [C₂H₆N]⁺ |
This table presents predicted data and requires experimental verification.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Functional Groups
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound.
Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the primary amine (NH₂) are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups will be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring will give rise to absorptions in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage will produce a strong band around 1050-1250 cm⁻¹. The N-H bending vibration of the amino group is expected in the 1590-1650 cm⁻¹ range.
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The pyrazine ring vibrations are often strong in the Raman spectrum. A study on pyrazine-2-carbonitrile showed a prominent band for a pyrazine ring vibration around 1020 cm⁻¹. nih.gov The symmetric stretching vibrations of non-polar bonds, which may be weak in the IR spectrum, can be strong in the Raman spectrum.
Analysis of the vibrational spectra of related pyrazine carboxylic acids has also provided insights into the characteristic vibrations of the pyrazine ring system. colab.ws
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H (Amine) | Stretching | 3300 - 3500 | IR |
| C-H (Alkyl) | Stretching | 2850 - 3000 | IR, Raman |
| C=N, C=C (Pyrazine) | Stretching | 1500 - 1600 | IR, Raman |
| C-O-C (Ether) | Stretching | 1050 - 1250 | IR |
| N-H (Amine) | Bending | 1590 - 1650 | IR |
| Pyrazine Ring | Ring Vibration | ~1020 | Raman |
This table presents expected data and requires experimental verification.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsion angles. This technique would reveal the conformation of the amino-ethoxy side chain relative to the pyrazine ring.
Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. The primary amine group is capable of acting as a hydrogen bond donor, and the pyrazine nitrogens and the ether oxygen can act as hydrogen bond acceptors. Understanding these interactions is crucial for comprehending the solid-state properties of the compound. While a crystal structure for this compound itself is not publicly available, studies on other pyrazine derivatives, such as a copper(II) nitrate (B79036) complex with pyrazine, have demonstrated the utility of X-ray crystallography in determining the coordination and bridging modes of the pyrazine ring. uky.edu
Elemental Analysis for Compositional Purity and Stoichiometry
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process is crucial in the characterization of newly synthesized molecules, such as this compound, as it provides a direct measure of the mass percentages of the constituent elements. The data obtained from elemental analysis serves as a primary indicator of a sample's purity and is used to verify that the empirical formula aligns with the proposed molecular structure.
The theoretical elemental composition of this compound can be calculated from its molecular formula, C₇H₁₁N₃O. This theoretical data provides a benchmark against which experimentally determined values are compared. A close correlation between the experimental and theoretical percentages for carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) substantiates the structural elucidation and confirms the stoichiometry of the synthesized compound. Discrepancies between these values can indicate the presence of impurities, residual solvents, or that the actual compound is different from the one hypothesized.
Detailed Research Findings
While specific experimental elemental analysis data for this compound is not widely published, the expected theoretical values derived from its molecular formula provide a clear standard for its compositional purity. For a pure sample of this compound, the anticipated elemental composition is detailed below. In a research or quality control setting, an experimentally obtained result that deviates significantly from these theoretical values would necessitate further purification and analysis of the sample.
The determination of these elemental percentages is typically achieved through combustion analysis. In this method, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. The masses of these products are then used to calculate the mass percentages of the corresponding elements in the original sample.
The data presented in the table below illustrates the theoretical elemental composition of this compound.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass Contribution ( g/mol ) | Percentage Composition (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 84.077 | 54.89 |
| Hydrogen | H | 1.008 | 11.088 | 7.24 |
| Nitrogen | N | 14.007 | 42.021 | 27.43 |
| Oxygen | O | 15.999 | 15.999 | 10.44 |
| Total | C₇H₁₁N₃O | | 153.185 | 100.00 |
Theoretical and Computational Investigations of 2 Methyl 3 2 Amino Ethoxy Pyrazine
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In an MEP map:
Red/Yellow regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For 2-Methyl-3-(2-amino-ethoxy)pyrazine, these areas would be concentrated around the nitrogen atoms of the pyrazine (B50134) ring and the oxygen and nitrogen atoms of the aminoethoxy side chain.
Blue regions indicate positive electrostatic potential, electron-poor areas, which are favorable for nucleophilic attack. These would be located around the hydrogen atoms, particularly those of the amino group (N-H).
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining chemical reactivity and electronic properties.
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be distributed over the electron-rich pyrazine ring and the heteroatoms, while the LUMO would likely be centered on the pyrazine ring's π-system. Analysis of pyrazine derivatives often reveals that substitutions on the ring can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Parameters Illustrative FMO data for this compound, calculated using DFT/B3LYP/6-311++G(d,p). The values are for demonstration purposes.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital |
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation Effects
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure (bonds, lone pairs). It is particularly useful for studying charge transfer and electron delocalization within a molecule. This is achieved by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. wisc.edu
For this compound, NBO analysis would reveal:
Intramolecular Charge Transfer: Significant delocalization would be expected within the aromatic pyrazine ring, corresponding to π → π* interactions.
Hyperconjugation: Interactions between the lone pairs on the oxygen and nitrogen atoms and the adjacent anti-bonding orbitals (e.g., n → σ* or n → π) would be quantified. For instance, the interaction between a nitrogen lone pair (nN) and an adjacent π anti-bonding orbital of the pyrazine ring would indicate charge delocalization from the substituent into the ring.
Conformational Analysis and Molecular Dynamics Simulations of the Aminoethoxy Linkage
The aminoethoxy side chain of this compound contains several single bonds (C-C, C-O, C-N), allowing for significant rotational freedom. This flexibility means the molecule can exist in multiple conformations, or spatial arrangements.
Conformational Analysis: This involves systematically rotating the bonds in the side chain and calculating the energy of each resulting structure. The goal is to identify the global minimum energy conformation, which is the most stable and likely structure of the molecule under normal conditions. This is crucial as the molecule's shape can influence its biological activity and physical properties.
Molecular Dynamics (MD) Simulations: While conformational analysis identifies stable structures, MD simulations provide insight into the molecule's dynamic behavior over time. By simulating the motion of atoms at a given temperature, MD can reveal how the aminoethoxy linkage flexes, bends, and rotates. This is important for understanding how the molecule might interact with other molecules or surfaces in a real-world environment, such as in a solvent.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be used to validate the computational model against experimental results.
Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing a calculated infrared (IR) or Raman spectrum with an experimental one, researchers can confirm the molecular structure and the accuracy of the computational method. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of atoms (e.g., 1H and 13C) can also be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and provide another layer of validation when compared with experimental NMR data. researchgate.net
Table 3: Predicted vs. Typical Experimental Vibrational Frequencies This table shows hypothetical calculated vibrational frequencies for key functional groups in this compound, compared with typical experimental ranges for those groups.
| Functional Group Vibration | Predicted Wavenumber (cm-1) (Scaled) | Typical Experimental Range (cm-1) |
|---|---|---|
| N-H Stretch (amino) | 3450, 3360 | 3500 - 3300 |
| C-H Stretch (methyl) | 2985 | 3000 - 2850 |
| C=N Stretch (pyrazine ring) | 1580 | 1600 - 1550 |
Chemical Reactivity and Mechanistic Studies of 2 Methyl 3 2 Amino Ethoxy Pyrazine
Reaction Mechanisms of Key Synthetic Steps
A likely precursor for this synthesis is a 2-halo-3-methylpyrazine, such as 2-chloro-3-methylpyrazine. The reaction would proceed via the displacement of the halide by the sodium salt of 2-aminoethanol (ethanolamine). The mechanism, illustrated below, is a two-step process characteristic of SNAr reactions.
Step 1: Nucleophilic Attack and Formation of a Meisenheimer Complex The reaction is initiated by the nucleophilic attack of the 2-aminoethoxide ion on the carbon atom bearing the chlorine atom. The pyrazine (B50134) ring, being electron-deficient, is susceptible to such attacks. This results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring, particularly onto the electronegative nitrogen atoms.
Step 2: Elimination of the Leaving Group The aromaticity of the pyrazine ring is restored through the elimination of the chloride ion from the Meisenheimer complex, yielding the final product, 2-Methyl-3-(2-amino-ethoxy)pyrazine.
A similar synthetic approach has been documented for the preparation of 2-amino-3-(methylamino)pyrazine (B1284460), where 2-amino-3-bromopyrazine (B41547) is treated with an aqueous solution of methylamine (B109427) in the presence of a copper(II) sulfate (B86663) catalyst under microwave irradiation chemicalbook.com. This suggests that a halogenated pyrazine precursor is a viable starting point for introducing an amino-alkoxy substituent. Patents also describe the preparation of various 2-aminopyrazine (B29847) derivatives, which often involve the reaction of a halogenated pyrazine with an appropriate nucleophile google.comgoogle.com. For instance, the synthesis of 2-(3-substituted amino-2-hydroxypropoxy)-3-substituted pyrazines has been achieved by reacting a 2-chloropyrazine (B57796) with a suitable alcohol google.com.
Stability Profiles: Hydrolysis, Oxidation, and Thermal Decomposition of the Compound
The stability of this compound is dictated by the inherent properties of the pyrazine ring and the attached functional groups: a methyl group, an ether linkage, and a primary amine.
Hydrolysis: The ether linkage in the 2-amino-ethoxy substituent introduces a potential site for hydrolysis. Under acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atom more susceptible to nucleophilic attack by water. This would lead to the cleavage of the C-O bond, yielding 2-hydroxy-3-methylpyrazine (B25083) and 2-aminoethanol. The rate of hydrolysis is expected to be dependent on the pH and temperature of the environment.
Oxidation: The compound possesses several sites susceptible to oxidation. The pyrazine ring itself can undergo oxidation, though it is generally a stable aromatic system. More likely, the primary amino group can be oxidized to form various products, including nitroso, nitro, or hydroxylamine (B1172632) derivatives, depending on the oxidizing agent and reaction conditions. The methyl group attached to the pyrazine ring can also be oxidized to a carboxylic acid group, a common metabolic pathway for methylpyrazines.
Thermal Decomposition: Pyrazines are known for their high thermal stability, which contributes to their presence in roasted and baked foods wikipedia.org. The parent pyrazine has a boiling point of 115 °C wikipedia.org. The thermal decomposition of substituted pyrazines generally occurs at elevated temperatures. For instance, studies on pyrazine-copper complexes have shown that the pyrazine ligand degrades at temperatures above 300 °C researchgate.net. The thermal decomposition of this compound would likely involve the fragmentation of the side chain first, followed by the breakdown of the pyrazine ring at higher temperatures. A study on the thermal decomposition of 2-methoxy-4-methyl-3,4-dihydro-2H-pyran showed that it decomposes in the gas phase at temperatures between 287 and 345°C rsc.org. While this is not a pyrazine, it provides some insight into the thermal lability of alkoxy groups on a heterocyclic ring.
Influence of Pyrazine Ring Substituents on Reaction Pathways and Selectivity
The reactivity and selectivity of the pyrazine ring are significantly influenced by its substituents. In this compound, both the methyl group and the 2-amino-ethoxy group are electron-donating.
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes electrophilic aromatic substitution difficult. However, the presence of electron-donating groups like methyl and alkoxy can partially mitigate this effect, potentially allowing for electrophilic attack under forcing conditions. The directing influence of these substituents would likely favor substitution at the 5- and 6-positions of the pyrazine ring.
Conversely, the electron-donating nature of these substituents would decrease the ring's susceptibility to nucleophilic aromatic substitution compared to an unsubstituted or electron-withdrawing group-substituted pyrazine. Halogenated pyrazines, for example, are more reactive towards nucleophiles chemicalpapers.com.
The substituents also influence the basicity of the pyrazine. Pyrazine itself is a weak base wikipedia.org. The electron-donating methyl and amino-ethoxy groups are expected to increase the basicity of the nitrogen atoms in the pyrazine ring.
Kinetic and Thermodynamic Aspects of Chemical Transformations
The formation of the Meisenheimer complex in the proposed SNAr synthesis is typically the rate-determining step. The activation energy for this step would be influenced by the nature of the leaving group and the solvent.
Thermodynamic data for the parent pyrazine molecule is available. For example, the standard enthalpy of formation for gaseous pyrazine has been determined nist.gov. Studies on the binding of various substituted pyrazines to human serum albumin have provided thermodynamic parameters such as enthalpy and entropy changes for these interactions, which are driven by hydrophobic forces and hydrogen bonding researchgate.net.
Kinetic analyses of the thermal decomposition of pyrazine-containing coordination complexes have been performed, yielding activation energies for the degradation processes researchgate.netresearchgate.net. These studies indicate that significant energy is required to break down the stable pyrazine ring structure.
Role of 2 Methyl 3 2 Amino Ethoxy Pyrazine As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems and Pharmaceutical Scaffolds
The chemical architecture of 2-Methyl-3-(2-amino-ethoxy)pyrazine makes it a highly useful precursor for constructing intricate molecular frameworks. The pyrazine (B50134) nucleus is a recognized pharmacophore present in numerous approved and experimental drugs, including treatments for tuberculosis and various infections. lifechemicals.comresearchgate.net This highlights the value of the pyrazine scaffold in developing new chemical entities (NCEs) with therapeutic potential. researchgate.net
The true synthetic utility of this compound lies in its bifunctional nature. It possesses:
A modifiable pyrazine ring, which is an electron-deficient heterocycle that can undergo various chemical transformations.
A primary amino group at the terminus of the ethoxy side chain, which serves as a potent nucleophile and a key handle for synthetic elaboration.
This primary amine can readily participate in a wide array of chemical reactions, including acylation, alkylation, sulfonylation, and reductive amination. These reactions allow for the straightforward attachment of diverse chemical moieties, enabling the generation of large libraries of derivative compounds for high-throughput screening in drug discovery programs.
Furthermore, the amino group can be a critical participant in cyclization reactions to form larger, more complex heterocyclic systems. frontiersin.orgresearchgate.net By reacting with suitable dielectrophiles, the amino-functionalized pyrazine can be integrated into new ring systems, effectively fusing or linking the pyrazine core to other heterocyclic structures. This strategy is a cornerstone of diversity-oriented synthesis, which aims to create structurally diverse and complex molecules for biological screening. frontiersin.org For instance, pyrazine derivatives have been used to synthesize complex structures with applications as anticancer, antibacterial, and anti-inflammatory agents. nih.govresearchgate.netresearchgate.net The presence of both the aromatic pyrazine ring and the flexible amino-ethoxy linker allows for the precise spatial positioning of pharmacophoric features, a key aspect in the rational design of novel pharmaceutical scaffolds.
Application in Linker Design for Advanced Chemical Probes (e.g., PROTACs)
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. researchgate.net These heterobifunctional molecules consist of two distinct ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—joined by a chemical linker. nih.gov The linker is a critical component, as its length, rigidity, and chemical composition profoundly influence the PROTAC's efficacy, solubility, and pharmacokinetic properties. nih.gov
While simple polyethylene (B3416737) glycol (PEG) and alkyl chains are the most common linker motifs, there is growing interest in developing more sophisticated linkers to optimize performance. nih.gov The incorporation of rigid heterocyclic units, such as piperazine, into the linker has been shown to improve properties by controlling the linker's conformation and enhancing solubility. researchgate.netnih.govrsc.org
This compound represents a compelling building block for such advanced linker designs. Its structural features offer several advantages:
A Point of Attachment: The terminal primary amine provides a versatile and reactive site for conjugation to either the target-binding ligand or the E3 ligase-recruiting moiety.
Modulable Length and Flexibility: The ethoxy group provides a short, flexible spacer. The length of the linker could be extended from the amino group.
Heterocyclic Core: The pyrazine ring can act as a rigid, planar element within the linker. This can help to enforce a specific spatial orientation between the two ends of the PROTAC, which is crucial for the efficient formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). The nitrogen atoms in the pyrazine ring can also act as hydrogen bond acceptors, potentially improving solubility and target engagement. pharmablock.com
The use of a pyrazine-containing fragment like this compound allows for the creation of linkers with well-defined structural characteristics, moving away from a "trial-and-error" approach towards a more rational design of PROTACs. nih.gov
| Linker Type | Primary Characteristics | Common Examples | Potential Role of this compound Fragment |
|---|---|---|---|
| Alkyl Chains | Flexible, hydrophobic | Propyl, butyl, pentyl chains | Could be attached to the amino group to extend linker length. |
| PEG Chains | Flexible, hydrophilic, improves solubility | -O(CH₂CH₂O)n- | Could be combined with the pyrazine core to balance rigidity and solubility. |
| Heterocyclic Linkers | Rigid, can improve solubility and cell permeability, defined geometry | Piperazine, Piperidine | The pyrazine core offers a rigid, aromatic heterocyclic element. nih.govnih.gov |
| "Clickable" Linkers | Allows for efficient modular assembly | Alkynes, Azides (forming Triazoles) | The amino group can be functionalized into an alkyne or azide (B81097) for use in click chemistry. |
Utility in Solid-Phase Organic Synthesis (SPOS) and Peptide Synthesis (SPPS)
Solid-phase synthesis is a powerful technique that simplifies the process of multi-step chemical synthesis by anchoring a starting material to an insoluble polymer resin. This approach streamlines purification, as excess reagents and by-products can be removed by simple filtration and washing.
The structure of this compound is well-suited for application in solid-phase methodologies. The terminal primary amino group provides a robust anchor point for covalent attachment to a variety of commercially available resins. For example, it can be readily loaded onto resins such as 2-chlorotrityl chloride or Wang resin, which are designed to react with nucleophiles like amines. mdpi.com
Once immobilized on the solid support, the pyrazine ring is exposed and available for subsequent chemical modifications. This opens up the possibility of performing a series of reactions on the pyrazine core to build up molecular complexity without the need for laborious purification after each step.
In the context of Solid-Phase Peptide Synthesis (SPPS), this compound can be utilized as a non-canonical building block. Peptides are typically constructed from proteinogenic amino acids. mdpi.com However, incorporating unnatural building blocks is a common strategy to enhance peptide stability, introduce conformational constraints, or impart novel biological functions. The amino group of the compound could be protected (e.g., with an Fmoc group) and the molecule could then be used in a standard peptide synthesizer to be incorporated into a growing peptide chain. The introduction of the methyl-ethoxypyrazine moiety into a peptide backbone would significantly alter its local properties, introducing a rigid, aromatic, and heteroatomic feature.
| Resin Type | Functional Group | Typical Application | Suitability for this compound |
|---|---|---|---|
| 2-Chlorotrityl chloride (2-CTC) Resin | Acid-labile chloride | Immobilization of acids, alcohols, and amines to produce protected peptide acids and other molecules. | High: The primary amine can readily displace the chloride for covalent attachment. |
| Wang Resin | p-alkoxybenzyl alcohol | Immobilization of carboxylic acids via ester linkage for Fmoc-based SPPS of peptide acids. | Indirect: Can be used if the pyrazine is first functionalized with a carboxylic acid. |
| Rink Amide Resin | Fmoc-protected amino group on an acid-labile linker | Fmoc-based SPPS to produce peptide amides. | High: The deprotected resin amine could be acylated with a pyrazine-carboxylic acid derivative. |
| Merrifield Resin | Chloromethyl group | Boc-based SPPS. | Moderate: The primary amine could displace the chloride, but conditions might be harsh. |
Contribution to the Development of Functionalized Resins for Chemical Synthesis
The immobilization of a reactive molecule onto a solid support results in the creation of a "functionalized resin." These resins are not merely platforms for synthesis but can act as reagents, scavengers, or catalysts themselves.
By anchoring this compound to a polymer backbone, a novel pyrazine-functionalized resin can be developed. In this material, the pyrazine moiety is the key functional component, presented on the surface of an insoluble support. Such a resin could have several applications:
Solid-Phase Reagent: The pyrazine ring, being an electron-deficient heterocycle, can participate in or mediate various chemical reactions. Once the reaction is complete, the resin-bound pyrazine by-product can be easily filtered off.
Scavenger Resin: The pyrazine nitrogens possess lone pairs of electrons and could be used to sequester, or "scavenge," specific types of impurities (e.g., acid chlorides or other electrophiles) from a reaction mixture, simplifying product purification.
Platform for Catalyst Development: The pyrazine ring can act as a ligand for metal catalysts. Immobilizing the pyrazine on a resin would create a solid-supported catalyst that can be easily recovered and potentially recycled, which is a key principle of green chemistry. The synthesis of porphyrazines with peripheral groups demonstrates the utility of functionalized precursors in creating complex macrocycles with potential applications as sensors or electronic materials. researchgate.net
The development of such functionalized resins contributes to the broader field of sustainable chemistry by facilitating cleaner reaction profiles and easier product isolation.
Applications of 2 Methyl 3 2 Amino Ethoxy Pyrazine in Materials Science and Advanced Technologies
Potential in Optoelectronic Materials: Light-Emitting and Charge Transfer Properties
The electron-deficient nature of the pyrazine (B50134) ring makes it an excellent component for materials designed for optoelectronic devices, where the efficient transport of charge carriers and the emission of light are paramount. rsc.org The incorporation of pyrazine derivatives into π-conjugated materials has been a subject of considerable research, with applications in solar cells, light-emitting diodes (OLEDs), and field-effect transistors. rsc.org
The fundamental properties that make pyrazine derivatives attractive for optoelectronics are their tunable energy levels, specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, studies on 2,5-di(aryleneethynyl)pyrazine derivatives have shown that their HOMO-LUMO gaps are lower than jejich benzenoid analogs, a desirable characteristic for light-emitting materials. rsc.org This is attributed to the electron-withdrawing nature of the pyrazine nitrogen atoms, which lowers the LUMO energy level. rsc.org In the case of 2-Methyl-3-(2-amino-ethoxy)pyrazine, the electron-donating methyl group and the amino group are expected to raise the HOMO energy level, further narrowing the HOMO-LUMO gap and potentially shifting the emission wavelength.
Donor-acceptor-donor (D-A-D) molecules based on a pyrido[2,3-b]pyrazine (B189457) backbone have demonstrated a broad range of emission colors from blue to red, highlighting the tunability of the photophysical properties of pyrazine-based systems. rsc.org The amino group in this compound can act as an effective electron donor, creating an intramolecular charge transfer (ICT) character within the molecule. This ICT process is crucial for fluorescence and can be modulated by the molecular environment. rsc.org
The following table summarizes the HOMO-LUMO gaps of several pyrazine derivatives, illustrating the impact of substitution on their electronic properties.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | - | - | 3.56 |
| 1,4-bis(phenylethynyl)benzene | - | - | 3.72 |
| BPC-2DPx | - | - | 2.82 |
| BPC-3DPx | - | - | 2.70 |
| BPC-2DPP | - | - | 2.48 |
| BPC-3DPP | - | - | 2.62 |
The amino group in this compound can also facilitate charge transfer interactions. Studies on pyrazine adsorbed on silver nanoclusters have provided insights into the charge transfer mechanism, which is fundamental to surface-enhanced Raman spectroscopy (SERS) and other charge-dependent phenomena. rsc.orgresearchgate.net
Integration into Functional Polymers and Composites
The incorporation of pyrazine units into polymer backbones can impart desirable electronic and physical properties to the resulting materials. Pyrazine-containing conjugated polymers have been investigated as hole-transporting materials in perovskite solar cells, demonstrating high power conversion efficiencies and operational stability. rsc.org The electron-deficient pyrazine core can facilitate hole transport, a key process in the operation of such devices.
The amino group of this compound provides a reactive site for polymerization. This allows for its integration into various polymer architectures, such as polyamides, polyimides, or polyurethanes. The resulting functional polymers could exhibit a combination of the properties of the pyrazine core and the polymer matrix. For example, a polymer incorporating this compound could possess enhanced thermal stability, tunable optical properties, and improved processability.
Furthermore, pyrazine-based polymers have shown exceptional performance as cathode materials in fast-charge batteries. nih.gov Poly(hexaazatrinaphthalene), a polymer with a high density of pyrazine-like nitrogen atoms, has demonstrated high reversible capacity and long cycle life in sodium-ion, magnesium, and aluminum batteries. nih.gov The electron-deficient pyrazine sites act as redox centers that can reversibly interact with metal ions. nih.gov This suggests that polymers derived from this compound could also be explored for energy storage applications.
The amino-ethoxy side chain could also enhance the compatibility of the pyrazine unit with various polymer matrices in composite materials. This could lead to the development of composites with tailored optical or electronic properties for specific applications.
Role in the Design of Sensors and Molecular Recognition Systems
The ability of the pyrazine nitrogen atoms to coordinate with metal ions and participate in hydrogen bonding makes pyrazine derivatives excellent candidates for the development of chemical sensors and molecular recognition systems. rsc.orgnih.gov The amino and ether functionalities in this compound further enhance its potential as a versatile molecular receptor.
Fluorescent sensors based on pyrazine derivatives have been developed for the detection of various analytes, including metal ions. For example, a pyrazine-derived fluorescent sensor has been shown to exhibit high selectivity and sensitivity for Al³⁺ ions. rsc.org Similarly, a pyrazine-pyridone based sensor has been successfully used to detect endogenous labile zinc ions in cancer cells. nih.gov The mechanism of sensing often involves a chelation-enhanced fluorescence (CHEF) effect, where the binding of the analyte to the pyrazine derivative leads to a significant increase in fluorescence intensity. rsc.orgnih.gov The amino-ethoxy group in this compound provides a potential binding site for a variety of metal ions and other guest molecules.
The principles of molecular recognition are also central to the development of more complex systems. Calix mdpi.compyrrole-based receptors have been shown to recognize pyrazine N,N'-dioxide, demonstrating the potential for creating sophisticated host-guest systems based on pyrazine interactions. nih.gov The specific geometry and electronic properties of this compound could be exploited to design highly selective receptors for specific target molecules.
Moreover, sensors based on electropolymerized films of amino acid-modified glassy carbon electrodes have been used for the detection of pyrazine-based drugs. mdpi.com The amino group in this compound could allow for its direct electropolymerization or its covalent attachment to electrode surfaces, paving the way for the development of novel electrochemical sensors.
Molecular Interactions and in Vitro Biological Relevance of 2 Methyl 3 2 Amino Ethoxy Pyrazine
Investigation of Ligand-Protein Binding Mechanisms and Affinities
The interaction of small molecules like 2-Methyl-3-(2-amino-ethoxy)pyrazine with proteins is fundamental to its potential biological activity. These interactions are governed by a range of non-covalent forces that dictate the binding affinity and specificity of the ligand for its protein target.
Hydrogen Bonding, π-Stacking, and Other Non-Covalent Interactions
The pyrazine (B50134) ring, being a heteroaromatic system, is capable of engaging in multiple types of non-covalent interactions. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals that hydrogen bonding to the pyrazine nitrogen atoms is a predominant interaction. nih.govresearchgate.net The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, forming crucial contacts with donor groups in the protein's binding site. nih.govresearchgate.net Additionally, the pyrazine ring can participate in weak hydrogen bonds where the pyrazine hydrogen atoms act as donors. nih.govresearchgate.net
The aromatic nature of the pyrazine ring also allows for π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein binding pocket. researchgate.net These interactions, where the planar pyrazine ring stacks above or below the plane of the aromatic side chain of the amino acid, contribute significantly to the stability of the ligand-protein complex. In some instances, the binding of a pyrazine-containing ligand can be a complex interplay of multiple interactions, including intramolecular hydrogen bonds within the ligand itself. nih.govresearchgate.net
For this compound specifically, the terminal amino group and the ether oxygen in the 2-amino-ethoxy side chain introduce additional sites for hydrogen bonding, both as donors and acceptors. This enhances its potential for forming a robust network of interactions within a protein binding site.
Coordination to Metal Centers and Metalloprotein Interactions
The nitrogen atoms of the pyrazine ring are effective coordination sites for metal ions. Pyrazine and its derivatives are known to form coordination complexes with various transition metals. nih.gov These interactions are vital in the context of metalloproteins, where the ligand can directly bind to the metal cofactor in the active site. The ability of pyrazine to coordinate with metal ions suggests that this compound could potentially interact with metalloenzymes, a class of proteins crucial for many biological processes. nih.gov
Enzyme and Receptor Interaction Studies (mechanistic focus, not therapeutic efficacy)
While specific mechanistic studies on this compound are not extensively documented, the broader class of pyrazine derivatives has been investigated as inhibitors of various enzymes. For instance, certain pyrazine derivatives have been shown to inhibit Casein Kinase 2 (CK2), a protein kinase involved in cell growth and proliferation. nih.gov The inhibitory mechanism often involves the pyrazine core making key interactions within the ATP-binding pocket of the kinase.
Furthermore, computational studies on pyridoxal (B1214274) 5'-phosphate (PLP)-requiring enzymes, which are crucial for amino acid metabolism, have detailed the transimination reaction. nih.gov This process involves the formation of a Schiff base between the amino substrate and the PLP cofactor. nih.gov The amino group of this compound could potentially participate in similar interactions with PLP-dependent enzymes. nih.gov
The interaction of pyrazine derivatives with receptors has also been explored. For example, structure-activity relationship studies on oxazolo[3,4-a]pyrazine derivatives have led to the discovery of antagonists for the neuropeptide S receptor (NPSR). nih.gov These studies highlight how modifications to the pyrazine scaffold can modulate binding affinity and functional activity at a G protein-coupled receptor.
Structure-Activity Relationship (SAR) Studies for Molecular Design Principles
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective compounds. For pyrazine-based compounds, SAR studies have revealed key structural features that govern their interactions with biological targets.
For example, in a series of 2,6-disubstituted pyrazine derivatives designed as CK2 inhibitors, the nature of the substituents at the 2 and 6 positions of the pyrazine ring was found to be critical for inhibitory potency. nih.gov Specifically, derivatives bearing a (pyrrol-3-yl)acetic acid and a monosubstituted aniline (B41778) showed potent activity. nih.gov
In another study on tetrahydroimidazo[1,2-a]pyrazine derivatives as Gαq-protein ligands, the SAR analysis identified several crucial structural requirements for activity. researchgate.net These included a redox-active thiol/disulfane substructure, a basic N-terminal amino group, a cyclohexylalanine moiety, and the bicyclic skeleton itself. researchgate.net Such studies provide a rational basis for the design of new pyrazine-based molecules with desired biological profiles.
Table 1: Key Structural Features and Their Importance in Pyrazine Derivatives
| Structural Feature | Importance in Biological Activity | Reference |
| Substituents on Pyrazine Ring | Dictates potency and selectivity of enzyme inhibition. | nih.gov |
| Bicyclic Skeleton | Can be a necessary scaffold for specific protein interactions. | researchgate.net |
| Basic Amino Group | Often crucial for forming key hydrogen bonds in binding sites. | researchgate.net |
In Vitro Cellular Investigations for Mechanistic Insights (e.g., cell viability studies to understand cellular processes and interactions)
In vitro cellular assays are critical for elucidating the mechanisms by which a compound exerts its biological effects at a cellular level. While specific cell-based studies on this compound are limited, research on other pyrazine derivatives provides valuable insights into their potential cellular effects.
For example, the antitumor drug pyrazine-2-diazohydroxide has been shown to exhibit cytotoxicity towards A204 tumor cells in vitro. nih.gov Interestingly, its cytotoxicity was enhanced under acidic and hypoxic conditions, suggesting a selective toxicity towards the microenvironment of solid tumors. nih.gov Mechanistically, it is proposed that the increased cytotoxicity is due to the acid-catalyzed formation of a reactive pyrizinyldiazonium ion. nih.gov
Another study investigated the inhibitory effects of 2-amino-3H-phenoxazin-3-one, a compound with a related heterocyclic structure, on melanogenesis in B16 melanoma cells. researchgate.net This compound was found to inhibit melanin (B1238610) biosynthesis without causing cellular toxicity, highlighting a specific effect on a cellular pathway. researchgate.net
These examples underscore the importance of in vitro cellular studies in understanding the molecular mechanisms of action of pyrazine-containing compounds and in identifying potential therapeutic applications.
Future Research Directions and Emerging Paradigms for 2 Methyl 3 2 Amino Ethoxy Pyrazine
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 2-Methyl-3-(2-amino-ethoxy)pyrazine and its derivatives will likely focus on environmentally benign and efficient methodologies. Traditional methods for pyrazine (B50134) synthesis can involve harsh conditions and generate significant waste. acs.org Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, and these can be extended to the target molecule. tandfonline.comnih.gov
Future research in this area could explore:
One-Pot Syntheses: Developing a one-pot reaction that combines the formation of the pyrazine ring with the introduction of the amino-ethoxy side chain would represent a significant advancement in efficiency. tandfonline.comresearchgate.net This could involve the condensation of a suitably substituted 1,2-diamine with a 1,2-dicarbonyl compound, followed by in-situ functionalization.
Catalytic Approaches: The use of novel catalysts, such as manganese pincer complexes, has shown promise in the dehydrogenative coupling reactions for pyrazine synthesis. acs.org Research into catalysts that can facilitate the specific C-O and C-N bond formations required for the amino-ethoxy substituent under mild conditions is a key area of interest.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability. Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing solvent usage and reaction time.
Bio-catalysis: The use of enzymes for the synthesis of aromatic amino acids and their derivatives is a well-established field. youtube.comnih.gov Future research could investigate the potential of engineered enzymes to catalyze the formation of the pyrazine core or the attachment of the side chain, offering a highly selective and sustainable synthetic route.
A comparison of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost. tandfonline.comresearchgate.net | Complex reaction optimization, potential for side reactions. |
| Novel Catalysis | High selectivity, mild reaction conditions, atom economy. acs.org | Catalyst cost and stability, catalyst poisoning by functional groups. |
| Flow Chemistry | Precise process control, enhanced safety, easy scalability. | Initial setup cost, potential for channel clogging. |
| Bio-catalysis | High enantioselectivity, environmentally friendly, mild conditions. youtube.com | Enzyme stability, substrate specificity, limited reaction scope. |
Advanced Computational Design for Tunable Chemical Properties and Interactions
Computational chemistry offers a powerful toolkit for predicting and understanding the properties of molecules like this compound, thereby guiding experimental work. cuny.eduescholarship.org By modeling the electronic structure and potential interactions, researchers can design derivatives with tailored functionalities.
Key areas for future computational research include:
Predicting Physicochemical Properties: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict properties like bond lengths, bond angles, electronic distribution, and spectral characteristics. nih.govresearchgate.net This can aid in the identification and characterization of the molecule and its derivatives.
Understanding Substituent Effects: The amino and ethoxy groups are known to be electron-donating, which can significantly influence the reactivity of the pyrazine ring. libretexts.orguobabylon.edu.iqwikipedia.orgacs.orgresearchgate.net Computational studies can quantify these effects and predict how they will influence the molecule's interactions with biological targets or other materials.
Modeling Intermolecular Interactions: The amino group can act as a hydrogen bond donor, while the pyrazine nitrogens and the ether oxygen can act as hydrogen bond acceptors. acs.org Molecular docking and molecular dynamics simulations can be used to predict how this compound might bind to protein active sites or self-assemble into larger structures. researchgate.netnih.gov
Designing for Specific Applications: By computationally screening virtual libraries of derivatives, researchers can identify candidates with optimized properties for specific applications, such as enhanced binding affinity to a therapeutic target or desired electronic properties for a material.
Table 2 highlights the potential impact of substituents on the properties of the pyrazine ring.
Table 2: Predicted Influence of Substituents on the Pyrazine Ring of this compound
| Substituent | Position | Predicted Electronic Effect | Potential Impact on Properties |
|---|---|---|---|
| Methyl | 2 | Weakly electron-donating (inductive) | Modulates steric interactions and solubility. |
| Amino | on ethoxy | Strongly electron-donating (resonance) libretexts.orguobabylon.edu.iq | Increases electron density of the ring, enhances hydrogen bonding potential. acs.orgacs.org |
| Ethoxy | 3 | Electron-donating (resonance and inductive) libretexts.orguobabylon.edu.iq | Influences solubility and conformational flexibility. |
Exploration of Unconventional Applications in Interdisciplinary Sciences
While pyrazines are well-known in the flavor and fragrance industry, the unique functional groups of this compound suggest potential for a range of unconventional applications. researchgate.nettandfonline.com
Future research could explore its use in:
Materials Science: Pyrazine-containing polymers have been investigated for their use in optical and electronic devices. lifechemicals.comacs.org The amino group on the side chain of this compound could be used as a reactive handle for polymerization or for grafting the molecule onto surfaces to create functional materials.
Coordination Chemistry: The nitrogen atoms of the pyrazine ring and the amino group can act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). nih.gov These materials could have applications in catalysis, gas storage, or sensing.
Astrochemistry: Nitrogen-containing heterocycles are of interest in the study of the chemical composition of the interstellar medium. escholarship.orgescholarship.org Understanding the formation and properties of molecules like this compound could contribute to our knowledge of prebiotic chemistry.
Integration with High-Throughput Screening for Fundamental Interaction Discovery
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a variety of biological targets or for specific material properties. nih.govsyngeneintl.com Integrating this compound and its derivatives into HTS campaigns could accelerate the discovery of new applications.
Future research in this area would involve:
Library Synthesis: The development of efficient and automated methods for synthesizing a diverse library of analogues of this compound is a prerequisite for HTS. This would involve varying the substituents on the pyrazine ring and modifying the amino-ethoxy side chain.
Assay Development: Designing and validating assays to screen for desired activities is crucial. These could include biochemical assays to measure enzyme inhibition, cell-based assays to assess cytotoxicity or other cellular responses, or materials-based screens to evaluate properties like conductivity or fluorescence.
Hit-to-Lead Optimization: Once "hits" are identified from the initial screen, computational modeling and further chemical synthesis would be used to optimize their properties, leading to the development of potent and selective lead compounds for specific applications.
Chemogenomics: Screening a library of pyrazine derivatives against a large panel of biological targets can help to identify novel protein-ligand interactions and uncover new therapeutic opportunities. acs.org
Methodological Advancements in Characterization and Analytical Techniques
As novel derivatives of this compound are synthesized and tested, advanced analytical techniques will be essential for their characterization and for understanding their behavior in complex systems.
Future research will likely leverage:
Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can provide detailed structural information and allow for the sensitive detection and quantification of the compound and its metabolites in biological matrices. nih.gov
Multi-dimensional NMR Spectroscopy: Advanced NMR techniques can be used to unambiguously determine the structure of complex derivatives and to study their conformation and dynamics in solution.
X-ray Crystallography: Obtaining single-crystal X-ray structures of this compound or its derivatives would provide definitive information about its three-dimensional structure and intermolecular interactions in the solid state. researchgate.net
In-silico Spectroscopy: The use of computational methods to predict spectroscopic data (NMR, IR, UV-Vis) can aid in the interpretation of experimental results and the confirmation of molecular structures. researchgate.net
Table 3 summarizes key analytical techniques and their potential applications in the study of this compound.
Table 3: Advanced Analytical Techniques for the Characterization of this compound
| Technique | Application | Information Gained |
|---|---|---|
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and quantification. nih.gov | Molecular weight, fragmentation patterns, trace-level detection. |
| Multi-dimensional NMR | Unambiguous structure determination. | Connectivity of atoms, 3D conformation, dynamic processes. |
| X-ray Crystallography | Solid-state structure determination. researchgate.net | Precise bond lengths and angles, packing arrangements, intermolecular interactions. |
| Computational Spectroscopy | Aiding spectral interpretation. researchgate.net | Predicted NMR chemical shifts, IR frequencies, and UV-Vis absorption maxima. |
Q & A
Basic Research Questions
Q. What synthetic routes are feasible for preparing 2-Methyl-3-(2-amino-ethoxy)pyrazine, and how can key reaction steps be optimized?
- Methodology : A plausible synthesis involves functionalizing the pyrazine core via nucleophilic substitution or coupling reactions. For example, introducing the 2-amino-ethoxy group may require protecting the amino group during synthesis to avoid side reactions. Optimization steps could include controlling reaction temperature (e.g., reflux in ethanol or acetic acid) and selecting catalysts to enhance yield, as seen in analogous pyrazine syntheses . Hofmann rearrangement, used for converting carboxamides to amines in related compounds, could also be adapted for introducing the amino-ethoxy moiety .
- Critical Parameters : Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to ensure intermediate purity.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Recommended Methods :
- GC-MS : For quantifying volatile impurities and confirming molecular weight .
- Refractive Index and Density Measurements : Compare against known ranges for pyrazine derivatives (e.g., 1.506–1.510 for refractive index; 1.073–1.093 g/cm³ for density) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures, particularly if the amino-ethoxy group induces hydrogen bonding or asymmetry .
Q. How does the amino-ethoxy substituent influence the solubility and stability of this compound under varying pH conditions?
- Experimental Design : Conduct solubility tests in polar (e.g., ethanol, water) and nonpolar solvents. Assess stability via accelerated degradation studies (e.g., exposure to UV light, acidic/basic buffers) and analyze degradation products using HPLC or LC-MS.
- Data Interpretation : The amino group may enhance water solubility via protonation, while the ethoxy moiety could increase lipophilicity, requiring balanced formulation strategies .
Advanced Research Questions
Q. What computational methods can model the electronic excitation dynamics of this compound, and how do substituents affect its S1/S2 energy states?
- Approach : Employ the multiconfiguration time-dependent Hartree (MCTDH) method to simulate nuclear motion and potential energy surfaces (PES) for all vibrational modes. A 24-mode Hamiltonian, validated for pyrazine derivatives, can predict vibronic couplings and spectral features .
- Key Insights : The amino-ethoxy group may alter symmetry, leading to new Franck-Condon active modes or non-adiabatic transitions between S1 and S2 states. Compare computed UV-Vis spectra with experimental data to validate models .
Q. How can contradictions in pyrazine quantification data from different analytical platforms (e.g., GC-MS vs. HPLC) be resolved?
- Method Validation :
- Standardization : Use certified reference materials (e.g., NIST-traceable pyrazines) to calibrate instruments .
- Sample Preparation : Address matrix effects (e.g., in food or biological samples) via solid-phase extraction or derivatization to enhance detection .
Q. What role does this compound play in coordination chemistry, and how does its structure influence electron transfer in metal-organic frameworks (MOFs)?
- Experimental Design : Synthesize MOFs using transition metals (e.g., Cr, Fe) and study redox activity via cyclic voltammetry. Characterize conductivity using four-probe measurements.
- Theoretical Insights : The amino-ethoxy group may act as a Lewis base, facilitating electron delocalization across the pyrazine ring, as observed in CrCl₂(pyrazine)₂ systems where reduced ligands enhance conductivity .
Key Considerations for Experimental Design
- Symmetry Effects : The amino-ethoxy substituent may lower molecular symmetry, affecting crystallographic refinement (e.g., SHELXL occupancy parameters) .
- Thermal Stability : Monitor decomposition via thermogravimetric analysis (TGA), especially if the compound is used in high-temperature applications (e.g., catalysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
